molecular formula C8H17NO2 B047832 tert-butyl (2S)-2-(methylamino)propanoate CAS No. 114525-98-3

tert-butyl (2S)-2-(methylamino)propanoate

Cat. No. B047832
M. Wt: 159.23 g/mol
InChI Key: XDNKVSNTIKZEMC-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2S)-2-(methylamino)propanoate is a chemical compound that is widely used in scientific research. It is a derivative of proline, which is an amino acid that plays an important role in the structure and function of proteins. Tert-butyl (2S)-2-(methylamino)propanoate is a synthetic compound that is not found in nature, but it has many applications in the field of biochemistry and pharmacology.

Mechanism Of Action

Tert-butyl (tert-butyl (2S)-2-(methylamino)propanoate)-2-(methylamino)propanoate acts as a substrate for enzymes that catalyze peptide bond formation. It can be used to synthesize peptides with specific sequences and structures that are not found in nature. Tert-butyl (tert-butyl (2S)-2-(methylamino)propanoate)-2-(methylamino)propanoate can also be used to synthesize peptidomimetics that have improved stability and pharmacological properties compared to natural peptides.

Biochemical And Physiological Effects

Tert-butyl (tert-butyl (2S)-2-(methylamino)propanoate)-2-(methylamino)propanoate does not have any direct biochemical or physiological effects, but it is used to synthesize compounds that have these effects. Peptides and peptidomimetics that are synthesized using tert-butyl (tert-butyl (2S)-2-(methylamino)propanoate)-2-(methylamino)propanoate can have a wide range of biochemical and physiological effects, such as hormone regulation, enzyme inhibition, and receptor activation.

Advantages And Limitations For Lab Experiments

Tert-butyl (tert-butyl (2S)-2-(methylamino)propanoate)-2-(methylamino)propanoate has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be stored for long periods of time. It is also a versatile building block for the synthesis of peptides and peptidomimetics with specific sequences and structures. However, one limitation of tert-butyl (tert-butyl (2S)-2-(methylamino)propanoate)-2-(methylamino)propanoate is that it can be expensive to synthesize, which may limit its use in some research applications.

Future Directions

There are many future directions for the use of tert-butyl (tert-butyl (2S)-2-(methylamino)propanoate)-2-(methylamino)propanoate in scientific research. One direction is the development of new peptidomimetics that have improved pharmacological properties for the treatment of diseases such as cancer and diabetes. Another direction is the synthesis of peptides and peptidomimetics that can be used as tools to study biological processes such as protein-protein interactions and enzyme activity. Finally, the use of tert-butyl (tert-butyl (2S)-2-(methylamino)propanoate)-2-(methylamino)propanoate in combination with other building blocks and synthetic methods may lead to the development of new and more complex compounds with unique biological properties.

Synthesis Methods

Tert-butyl (tert-butyl (2S)-2-(methylamino)propanoate)-2-(methylamino)propanoate can be synthesized by reacting tert-butyl chloroacetate with L-proline methyl ester hydrochloride in the presence of a base such as potassium carbonate. The reaction produces tert-butyl (tert-butyl (2S)-2-(methylamino)propanoate)-2-(methylamino)propanoate as a white solid that can be purified by recrystallization.

Scientific Research Applications

Tert-butyl (tert-butyl (2S)-2-(methylamino)propanoate)-2-(methylamino)propanoate is used in scientific research as a building block for the synthesis of peptides and peptidomimetics. Peptides are short chains of amino acids that play important roles in biological processes such as hormone regulation, cell signaling, and enzyme activity. Peptidomimetics are compounds that mimic the structure and function of peptides, but are more stable and have better pharmacological properties.

properties

CAS RN

114525-98-3

Product Name

tert-butyl (2S)-2-(methylamino)propanoate

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

tert-butyl (2S)-2-(methylamino)propanoate

InChI

InChI=1S/C8H17NO2/c1-6(9-5)7(10)11-8(2,3)4/h6,9H,1-5H3/t6-/m0/s1

InChI Key

XDNKVSNTIKZEMC-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)OC(C)(C)C)NC

SMILES

CC(C(=O)OC(C)(C)C)NC

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC

Origin of Product

United States

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